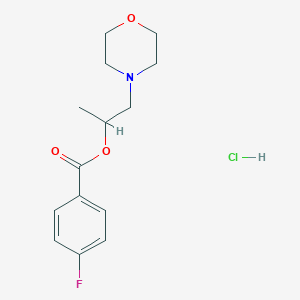
1-methyl-2-(4-morpholinyl)ethyl 4-fluorobenzoate hydrochloride
描述
1-methyl-2-(4-morpholinyl)ethyl 4-fluorobenzoate hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "FMeO-DAA" and has been shown to have a variety of biochemical and physiological effects.
作用机制
The mechanism of action of FMeO-DAA involves its selective binding to DAT. This binding inhibits the reuptake of dopamine by DAT, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels has been shown to have a variety of effects on physiological processes, including motor function, reward, and addiction.
Biochemical and Physiological Effects:
FMeO-DAA has been shown to have a variety of biochemical and physiological effects. One of the most notable effects is its ability to increase dopamine levels in the brain. This increase in dopamine levels has been shown to have effects on motor function, reward, and addiction. Additionally, FMeO-DAA has been shown to have anxiolytic effects, reducing anxiety in animal models.
实验室实验的优点和局限性
One of the main advantages of using FMeO-DAA in lab experiments is its selectivity for DAT. This selectivity allows researchers to study the role of DAT in various physiological processes without affecting other neurotransmitter systems. Additionally, FMeO-DAA has been shown to have good bioavailability and can be administered orally or intraperitoneally.
One limitation of using FMeO-DAA in lab experiments is its potential for off-target effects. While FMeO-DAA is selective for DAT, it may also interact with other proteins or receptors in the brain, leading to unintended effects. Additionally, FMeO-DAA has a relatively short half-life, which may limit its usefulness in certain experiments.
未来方向
There are several future directions for research on FMeO-DAA. One area of interest is the potential therapeutic applications of this compound. FMeO-DAA has been shown to have anxiolytic effects, and further research may uncover its potential as a treatment for anxiety disorders. Additionally, FMeO-DAA may have potential as a treatment for addiction, as its ability to inhibit DAT may reduce the reinforcing effects of drugs of abuse.
Another area of interest is the development of new compounds based on the structure of FMeO-DAA. By modifying the structure of FMeO-DAA, researchers may be able to develop compounds with improved selectivity, bioavailability, and half-life.
Conclusion:
In conclusion, 1-methyl-2-(4-morpholinyl)ethyl 4-fluorobenzoate hydrochloride is a chemical compound with potential applications in scientific research. This compound has been extensively studied for its role in dopamine transport and its effects on physiological processes. While there are limitations to its use in lab experiments, FMeO-DAA remains a valuable tool for studying the role of DAT in various physiological processes. Further research on this compound may uncover its potential as a therapeutic agent for anxiety disorders and addiction.
科学研究应用
FMeO-DAA has been used extensively in scientific research due to its potential applications in various fields. One of the most common applications of FMeO-DAA is as a tool for studying the dopamine transporter (DAT). This compound has been shown to selectively bind to DAT and inhibit its function, making it a useful tool for studying the role of DAT in various physiological processes.
属性
IUPAC Name |
1-morpholin-4-ylpropan-2-yl 4-fluorobenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3.ClH/c1-11(10-16-6-8-18-9-7-16)19-14(17)12-2-4-13(15)5-3-12;/h2-5,11H,6-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTUVVXKSXYTLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)OC(=O)C2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(diethylamino)methyl]-N,N-diethylbenzamide hydrochloride](/img/structure/B3973330.png)
![1-ethyl-4-[1-(4-ethylbenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973333.png)
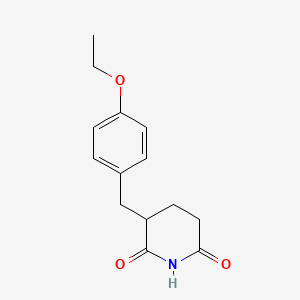
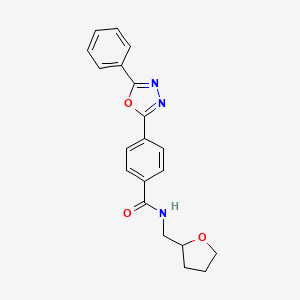
![1-ethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973359.png)
![1-[1-(4-fluorobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973367.png)
![4,4'-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3973374.png)
![1-[1-(2-naphthylsulfonyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973381.png)
![1-[1-(4-ethylbenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973391.png)
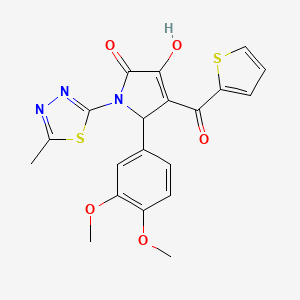
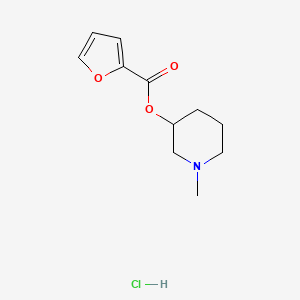

![ethyl 5-{[(3-nitrophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B3973420.png)
